

Technical Guide: SAR-7226 Hydrate Mechanism of Action

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Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689

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Dual SGLT1/2 Inhibition: Physicochemical Properties & Experimental Characterization

Part 1: Executive Summary & Chemical Identity

SAR-7226 Hydrate is a potent, dual-acting inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1] Unlike the highly selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) used primarily for renal glucose excretion, SAR-7226 exhibits a "mixed" profile, blocking glucose absorption in the intestine (SGLT1) and reabsorption in the proximal renal tubule (SGLT2).[1]

This compound is primarily utilized as a research tool to investigate the physiological effects of simultaneous SGLT1/2 blockade, particularly in the context of Type 2 Diabetes Mellitus (T2DM) and, notably, bone metabolism homeostasis.[1]

Physicochemical Profile

The "Hydrate" designation refers to the stable crystalline salt form used for storage and formulation. Researchers must account for the water of hydration when calculating molarity for in vitro assays.

Property	Specification
Chemical Name	(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate
CAS Number	1229167-48-9 (Hydrate)
Molecular Weight	~454.37 g/mol (Hydrate form)
Core Structure	C-Aryl Glucoside derivative with a pyrazole ring and a 4-deoxy-4-fluoro substitution on the sugar moiety.[1]
Solubility	Soluble in DMSO (≥ 50 mg/mL); sparingly soluble in water.
Stability	Hygroscopic; store at -20°C in a desiccated environment.[1]

Part 2: Molecular Mechanism of Action

SAR-7226 functions via competitive inhibition at the glucose-binding site of the SGLT proteins.

[1] Its mechanism is defined by its dual affinity, which contrasts with the "gliflozin" class standard of high SGLT2 selectivity.[1]

1. Dual-Target Inhibition

- Target 1: SGLT2 (Renal Proximal Tubule - S1 Segment):
 - Physiology: SGLT2 is responsible for ~90% of renal glucose reabsorption.[2]
 - SAR-7226 Action: Blocks the Na^+ /Glucose symport, preventing reabsorption of filtered glucose.[1]
 - Result: Profound glucosuria (excretion of glucose in urine) and reduction of plasma glucose.
- Target 2: SGLT1 (Intestinal Brush Border & Renal S3 Segment):

- Physiology: SGLT1 mediates glucose/galactose absorption in the gut and reabsorbs the remaining ~10% of glucose in the kidney (S3 segment).
- SAR-7226 Action: Inhibits intestinal uptake of dietary glucose and prevents the "compensatory" reabsorption in the distal proximal tubule that often occurs when only SGLT2 is blocked.
- Result: Blunted post-prandial glucose spikes and enhanced caloric loss.

2. Structural Basis of "Poor" Selectivity

SAR-7226 features a 4-deoxy-4-fluoro substitution on the glucose ring.[1] Structural-Activity Relationship (SAR) studies suggest that while the C-glucoside core confers resistance to glucosidases, the specific orientation of the pyrazole tail and the fluorine atom allows the molecule to dock effectively into the binding pockets of both SGLT1 and SGLT2, whereas other analogues are sterically excluded from SGLT1.[1]

3. Downstream Physiological Signaling

Recent research has highlighted a unique secondary effect of SAR-7226 on bone metabolism. [1] Unlike some pure SGLT2 inhibitors that may negatively impact bone density, SAR-7226 treatment in rat models has been linked to increased bone mass.[1]

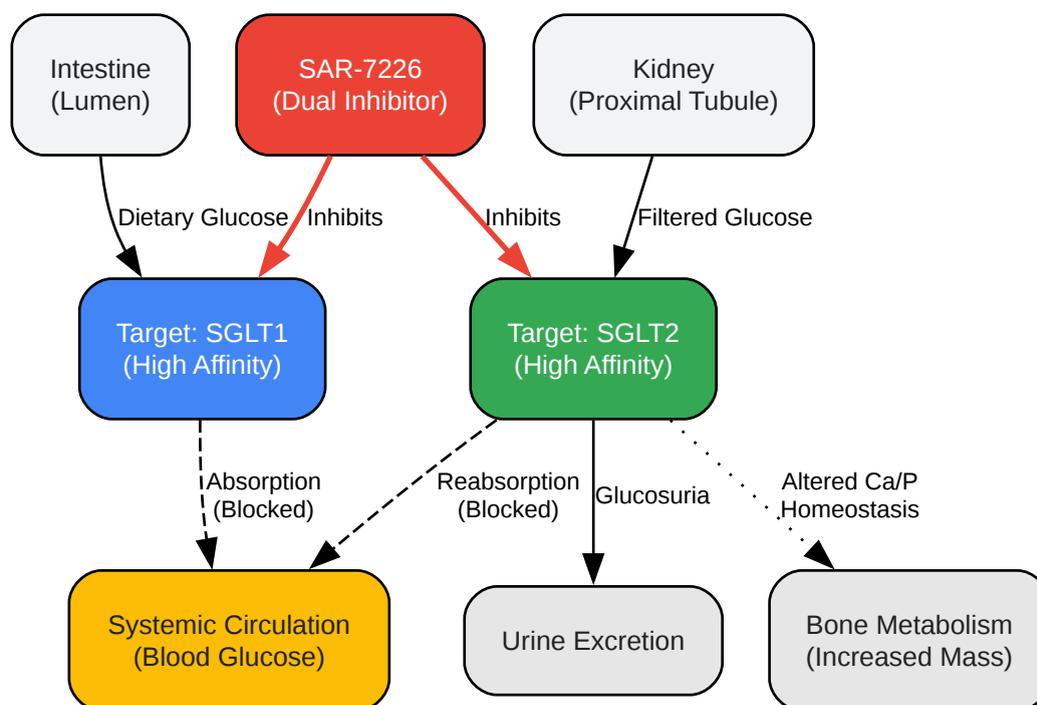
- Mechanism: Inhibition causes calciuria (calcium excretion)

Compensatory suppression of PTH (Parathyroid Hormone) and 1,25(OH)₂D₃

Altered bone turnover favoring formation.

Part 3: Visualization of Mechanism

The following diagram illustrates the dual-site blockade of SAR-7226 compared to selective inhibitors.



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Figure 1: Dual mechanism of SAR-7226 preventing glucose entry from both intestinal and renal pathways.[3][4]

Part 4: Experimental Protocols

To validate SAR-7226 activity, researchers typically employ a Sodium-Dependent Glucose Uptake Assay.[1] This protocol is self-validating using Phlorizin (non-selective inhibitor) as a positive control.[1]

Protocol: ¹⁴C-AMG Uptake Assay (SGLT1/2 Selectivity)

Objective: Determine the IC₅₀ of SAR-7226 against human SGLT1 and SGLT2 expressed in CHO (Chinese Hamster Ovary) cells.

Materials:

- CHO-hSGLT1 and CHO-hSGLT2 stable cell lines.[1]
- Tracer: ¹⁴C-Methyl- α -D-glucopyranoside (¹⁴C-AMG) (Non-metabolizable glucose analog). [1]

- Buffer: KRH Buffer (Krebs-Ringer-HEPES) with Na⁺ (for total uptake) and without Na⁺ (Choline replacement, for non-specific uptake).
- Compound: **SAR-7226 Hydrate** stock (10 mM in DMSO).[1]

Workflow:

- Cell Seeding: Plate CHO-SGLT1/2 cells in 96-well ScintiPlates (30,000 cells/well). Incubate 24h.
- Wash: Remove culture medium.[1] Wash 1x with Na⁺-free KRH buffer to remove residual glucose.[1]
- Treatment (Critical Step):
 - Prepare serial dilutions of SAR-7226 in Na⁺-containing KRH buffer.
 - Add 50 μL of buffer +/- inhibitor to cells.[1]
 - Incubate for 15 minutes at 37°C (Pre-incubation allows equilibrium binding).
- Uptake Initiation:
 - Add 50 μL of 14C-AMG mixture (Final conc: 10 μM AMG, 0.5 μCi/mL).
 - Incubate for 60 minutes at 37°C.
- Termination:
 - Aspirate buffer rapidly.[1]
 - Wash 3x with ice-cold Na⁺-free KRH buffer (stops transport immediately).[1]
- Readout: Add scintillation cocktail (if not using ScintiPlates) and read on a MicroBeta counter.

Data Analysis:

- Specific Uptake = (Total Uptake in Na⁺) - (Non-specific Uptake in Choline).

- IC50 Calculation: Plot % Inhibition vs. Log[SAR-7226].
- Expected Results:
 - SGLT2 IC50: Low nanomolar range (~2–10 nM).
 - SGLT1 IC50: Higher nanomolar/low micromolar range (indicating "poor" selectivity compared to pure SGLT2 inhibitors, but significant dual activity).[1]

Part 5: Workflow Visualization



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Figure 2: Step-by-step workflow for the 14C-AMG glucose uptake assay.

References

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